molecular formula C18H15BrN2O4 B2534323 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide CAS No. 1396875-36-7

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide

Cat. No.: B2534323
CAS No.: 1396875-36-7
M. Wt: 403.232
InChI Key: APKBRGFKKISVHQ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzodioxole and bromophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) on a phenyl precursor.

    Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Coupling Reactions: The final compound can be obtained by coupling the benzodioxole and bromophenyl groups with the azetidine ring using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)-N-phenylazetidine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(2H-1,3-benzodioxole-5-carbonyl)-N-(4-bromophenyl)azetidine-3-carboxamide: The bromine atom is in a different position, potentially altering its properties.

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide is unique due to the specific positioning of the bromine atom and the combination of the benzodioxole and azetidine rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-13-2-1-3-14(7-13)20-17(22)12-8-21(9-12)18(23)11-4-5-15-16(6-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBRGFKKISVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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